

# Unveiling the Molecular Architecture of Yuankanin: A Spectroscopic Guide

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## Compound of Interest

Compound Name: Yuankanin

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Shanghai, China – November 20, 2025 – A comprehensive technical guide has been compiled to detail the spectroscopic data and analytical methodologies essential for the identification and characterization of **Yuankanin** (CAS No: 77099-20-8), a significant flavonoid glycoside. This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of this natural compound's structural elucidation.

**Yuankanin**, a flavonoid first identified in species of the *Daphne* genus, has drawn interest for its potential biological activities.<sup>[1][2]</sup> Its precise identification is paramount for any further investigation into its therapeutic potential. This guide summarizes the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy—that collectively define the molecular fingerprint of **Yuankanin**.

The structural elucidation of **Yuankanin** confirms it as 5-[(β-D-xylopyranoside-(1" → 6")-β-D-glucopyranoside]-7-methoxy-apigenin.<sup>[3]</sup> This complex structure necessitates a multi-faceted analytical approach for unambiguous identification. The data and protocols presented herein are synthesized from primary research to ensure accuracy and reproducibility.

## Spectroscopic Data for the Identification of Yuankanin

The following tables present the quantitative spectroscopic data for **Yuankanin**, providing a clear and comparative overview for researchers.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Yuankanin**

Position	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
Aglycone		
2	-	164.5
3	6.70 (s)	103.2
4	-	182.5
5	-	161.8
6	6.87 (d, J=2.4 Hz)	99.5
7	-	165.2
8	7.04 (d, J=2.4 Hz)	94.7
9	-	157.8
10	-	106.1
1'	-	121.5
2', 6'	7.94 (d, J=8.8 Hz)	128.8
3', 5'	6.91 (d, J=8.8 Hz)	116.2
4'	-	161.4
7-OCH <sub>3</sub>	3.90 (s)	56.5
Glucose		
1"	5.10 (d, J=7.6 Hz)	103.8
2"	~3.50 (m)	73.4
3"	~3.45 (m)	76.6
4"	~3.30 (m)	69.5
5"	~3.40 (m)	76.0
6"a	~3.80 (m)	68.7
6"b	~3.65 (m)	

Xylose		
1'''	4.40 (d, J=7.2 Hz)	104.1
2'''	~3.25 (m)	73.5
3'''	~3.35 (m)	76.0
4'''	~3.55 (m)	69.8
5'''a	~3.70 (m)	65.7
5'''b	~3.15 (m)	

Note: NMR data is typically acquired in solvents like DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Assignments are based on 1D and 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: Mass Spectrometry and UV-Vis Spectroscopic Data for **Yuankanin**

Spectroscopic Technique	Observed Data
Mass Spectrometry (MS)	Molecular Formula: C <sub>27</sub> H <sub>30</sub> O <sub>14</sub> Molecular Weight: 578.5 g/mol ESI-MS [M-H] <sup>-</sup> : m/z 577.15
UV-Vis Spectroscopy	λ <sub>max</sub> (MeOH): ~268 nm, ~335 nm

## Experimental Protocols

Detailed methodologies are crucial for the successful replication of identification procedures. The following protocols are based on established methods for the isolation and characterization of flavonoid glycosides.

### Isolation and Purification of Yuankanin

- Extraction: The dried and powdered plant material (e.g., aerial parts of *Daphne* or *Diarrhron* species) is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

- **Fractionation:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform ( $\text{CHCl}_3$ ), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography:** The n-BuOH fraction, typically enriched with glycosides, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, for example, a mixture of  $\text{CHCl}_3$  and MeOH.
- **Further Purification:** Fractions containing **Yuankanin** are further purified using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is used as an internal standard.
- **Mass Spectrometry:** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum is recorded on a spectrophotometer. The sample is dissolved in methanol, and the absorbance is measured over a wavelength range of 200-400 nm.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet. The spectrum reveals characteristic absorption bands for functional groups such as hydroxyl ( $-\text{OH}$ ), carbonyl ( $\text{C}=\text{O}$ ), and aromatic ( $\text{C}=\text{C}$ ) moieties.

## Visualization of Analytical Workflow

To illustrate the logical flow of the identification process, the following diagram outlines the key steps from sample preparation to final structure confirmation.

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